molecular formula C19H19NO5 B1497616 N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine CAS No. 461692-98-8

N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine

Cat. No. B1497616
M. Wt: 341.4 g/mol
InChI Key: YFCXLWRCVZSPCF-QGZVFWFLSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the Arndt-Eistert protocol starting from commercially available N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-protected (Fmoc) α-amino acids . This leads to enantiomerically pure N-Fmoc-protected β-amino acids in only two steps and with high yield .

Scientific Research Applications

Enzyme-Activated Surfactants

Fmoc-D-Hse derivatives are used as surfactants for carbon nanotubes. These surfactants can be converted into enzymatically activated Carbon Nanotube (CNT) surfactants, creating homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This application is significant in materials science and nanotechnology (Cousins et al., 2009).

Supramolecular Hydrogels

N-(Fluorenyl-9-Methoxycarbonyl) dipeptides, closely related to Fmoc-D-Hse, are known to form supramolecular hydrogels through hydrogen bonding and hydrophobic interactions. These hydrogels can respond to ligand-receptor interactions and exhibit chiral recognition, making them valuable in biomedical applications and drug delivery systems (Zhang et al., 2003).

Electronic and Optical Properties

Fmoc-D-Hse derivatives have been studied for their structural, electronic, and optical properties. These studies are crucial in the development of advanced materials for electronic and optoelectronic applications. The understanding of their molecular structures and properties paves the way for developing new materials with desired electronic and optical characteristics (Chen et al., 2007).

Light-Emitting Polymers

Another notable application is in the synthesis and characterization of light-emitting polymers. Fmoc-D-Hse related compounds are used in creating polymers that exhibit high glass transition temperatures and interesting photophysical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and other display technologies (Wong et al., 2005).

Material Science and Polymer Research

Fmoc-D-Hse derivatives are also pivotal in the preparation of various high molecular weight polymers based on the fluorene ring system. These polymers, such as fluorene homopolymers and copolymers, have applications in material science, particularly in the development of new materials with tailored optical and electronic properties (Inbasekaran et al., 2000).

Peptide Synthesis

Fmoc-D-Hse is also used as a reversible protecting group in peptide synthesis. Its use in inhibiting interchain association during solid-phase peptide synthesis demonstrates its value in the synthesis of complex peptides and proteins, which is crucial in biochemistry and pharmaceutical research (Johnson et al., 1993).

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c21-10-9-17(18(22)23)20-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,21H,9-11H2,(H,20,24)(H,22,23)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCXLWRCVZSPCF-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652122
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine

CAS RN

461692-98-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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